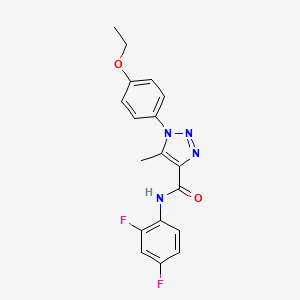
N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as TTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TTM belongs to the class of oxazole derivatives and has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities.
作用機序
Target of Action
It’s known that thiophene derivatives have a wide range of therapeutic properties and diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects . The electron pairs on sulfur are significantly delocalized in the π electron system, making thiophene extremely reactive, similar to benzene derivatives .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level, contributing to their broad spectrum of biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that the physicochemical properties of thiophene are similar to those of benzene, which could potentially influence its stability and efficacy .
実験室実験の利点と制限
The advantages of using N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide in lab experiments include its potential therapeutic properties in various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-viral effects. However, the limitations of using N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide in lab experiments include its low solubility in water, which can make it difficult to administer in certain assays, and its potential toxicity at high concentrations.
将来の方向性
For N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide research include the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its therapeutic potential in animal models and clinical trials. In addition, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide derivatives with improved solubility and bioavailability could be developed to enhance its therapeutic properties. Finally, the combination of N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide with other drugs or therapies could be explored to enhance its effectiveness in treating various diseases.
Conclusion
In conclusion, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, or N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, is a chemical compound with potential therapeutic properties in various diseases such as cancer, viral infections, and inflammatory disorders. N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of the hepatitis C virus. Future research on N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide should focus on the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its therapeutic potential in animal models and clinical trials.
合成法
The synthesis of N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves the condensation of 2-(thiophene-3-carboxamido)oxazole-4-carboxylic acid with thiophen-2-ylmethanamine in the presence of a coupling agent such as EDC or DCC. The reaction is carried out in a solvent such as DMF or DMSO and results in the formation of N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide as a white solid with a melting point of 230-232°C.
科学的研究の応用
N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory disorders. In cancer research, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has shown promising results in inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has also been studied for its anti-viral properties, particularly against the hepatitis C virus. In addition, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
特性
IUPAC Name |
2-(thiophene-3-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c18-12(9-3-5-21-8-9)17-14-16-11(7-20-14)13(19)15-6-10-2-1-4-22-10/h1-5,7-8H,6H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLWFHCWLGPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

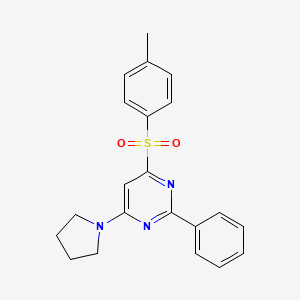
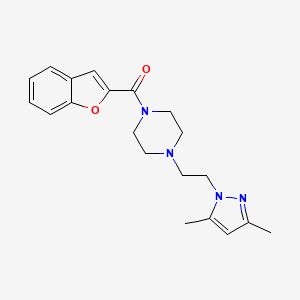
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908158.png)
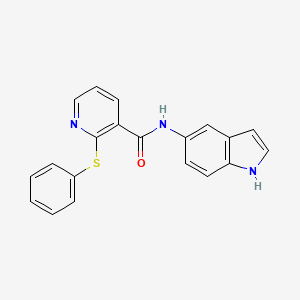
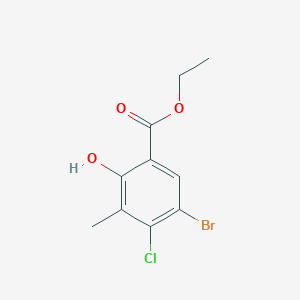
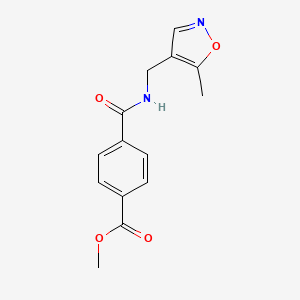
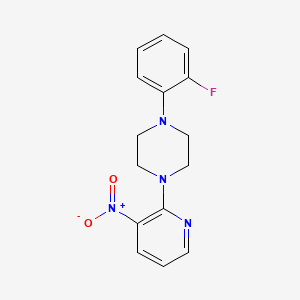
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2908167.png)

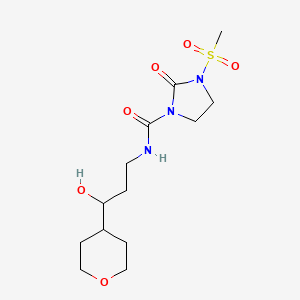
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2908171.png)
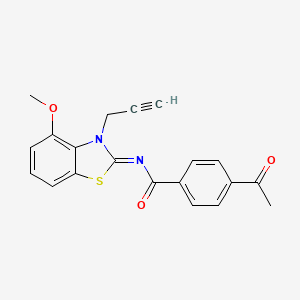
![1-[(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2908173.png)
